2-Hydroxy-4-methoxybenzoyl chloride

Descripción general

Descripción

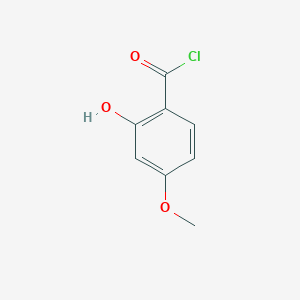

2-Hydroxy-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoyl chloride, featuring both hydroxyl and methoxy functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxybenzoyl chloride can be synthesized through the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride. The reaction typically involves dissolving the acid in a solvent such as dichloromethane, followed by the addition of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is then refluxed for a specific period, usually around 1 hour, to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form esters, amides, and other derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of the compound from its corresponding acid.

N,N-Dimethylformamide (DMF): Acts as a catalyst in the synthesis process.

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Major Products Formed

Esters and Amides: Formed through substitution reactions with alcohols and amines.

Biaryl Compounds: Formed through coupling reactions with aryl boronic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

2-Hydroxy-4-methoxybenzoyl chloride acts as an acyl chloride, facilitating the formation of various derivatives through nucleophilic substitution reactions. This property makes it a valuable intermediate for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

Case Study:

In a study examining the synthesis of modified benzamides, this compound was utilized to create derivatives that exhibited enhanced biological activity against protozoan parasites. The derivatives were tested for their inhibitory concentrations (IC50), demonstrating significant potential for drug development .

Material Science

Polymer Production:

The compound is employed in the preparation of polymers and advanced materials. Its ability to react with various nucleophiles allows for the creation of polymeric materials with specific properties tailored for applications in coatings, adhesives, and composites.

Example Application:

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications.

Pharmaceuticals

Drug Synthesis:

In pharmaceutical research, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity enables the modification of existing drug molecules to improve their efficacy and reduce side effects.

Case Study:

A specific example involved modifying salicylamide with this compound to create novel compounds that showed improved anti-parasitic activity. The study highlighted the compound's potential as a lead structure in developing new therapeutics against diseases caused by protozoan parasites .

Biological Studies

Peptide and Protein Modification:

The compound is also utilized in biological research for the modification of peptides and proteins. This application is crucial for understanding protein interactions and functions within biological systems.

Research Findings:

Studies have shown that modifications using this compound can enhance the stability and bioactivity of peptides, making them more effective in therapeutic applications.

Table 1: Inhibitory Concentrations (IC50) of Derivatives Against Protozoan Parasites

| Compound | T. b. rhodesiense (IC50 µg/mL) | T. cruzi (IC50 µg/mL) | L. donovani (IC50 µg/mL) | P. falciparum (IC50 µg/mL) |

|---|---|---|---|---|

| 1a | 81 | 4.8 | 7.4 | 5.6 |

| 1b | >100 | <0.46 | 38 | 1.4 |

| 1c | 65 | 2.0 | 9.5 | 1.3 |

| ... | ... | ... | ... | ... |

Table 2: Polymer Properties Enhanced by Incorporation of this compound

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability (°C) | 180 | 220 |

| Mechanical Strength (MPa) | 30 | 45 |

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The hydroxyl and methoxy groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4-methoxybenzoic Acid: The precursor in the synthesis of 2-Hydroxy-4-methoxybenzoyl chloride.

4-Methoxybenzoyl Chloride: Lacks the hydroxyl group, resulting in different reactivity and applications.

2-Hydroxybenzoyl Chloride: Lacks the methoxy group, affecting its chemical properties and uses.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and material science .

Actividad Biológica

2-Hydroxy-4-methoxybenzoyl chloride (HMB) is an aromatic acyl chloride with notable biological activity. This compound, characterized by its hydroxyl and methoxy substituents on the benzene ring, has been studied for its potential applications in medicinal chemistry and biochemistry. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.593 g/mol

- Appearance : Colorless to pale yellow liquid

- Functional Groups : Hydroxyl group, methoxy group, acyl chloride

The compound is synthesized through the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride, which efficiently converts the carboxylic acid into the corresponding acyl chloride .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds, particularly derivatives like 2-hydroxy-4-methoxybenzaldehyde. This compound demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml. The mechanism involved disruption of bacterial cell membranes and biofilm dislodgment, showcasing its potential as a lead structure for new antibacterial agents .

Anti-inflammatory Activity

The ability of HMB to modify biomolecules through acylation suggests its role in anti-inflammatory pathways. Compounds similar to HMB have been observed to inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression, which are critical in inflammatory responses . This inhibition is thought to occur via suppression of the NF-κB signaling pathway.

Anticancer Potential

Research has indicated that derivatives of HMB may possess anticancer properties. For instance, studies involving novel ligands derived from HMB have shown activity against various cancer cell lines by modulating specific molecular targets related to cell proliferation and apoptosis . The exact mechanisms are still under investigation but suggest potential pathways for therapeutic applications.

The biological activity of HMB is primarily attributed to its reactivity as an acyl chloride. It readily undergoes nucleophilic acyl substitution reactions with biological molecules such as proteins and nucleic acids, potentially altering their functions . The unique combination of functional groups allows HMB to interact effectively with various biological targets.

Case Studies

- Antibacterial Study :

- Toxicity Studies :

- Anticancer Activity :

Summary Table of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antibacterial | Effective against MRSA | MIC = 1024 µg/ml; biofilm dislodgment |

| Anti-inflammatory | Inhibits iNOS and COX-2 | Suppresses NF-κB pathway |

| Anticancer | Modulates cancer cell proliferation | Induces apoptosis in various cancer cell lines |

| Toxicity | Evaluated in rodent models | Increased liver/kidney weights at high doses |

Propiedades

IUPAC Name |

2-hydroxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNDXQSWYNEJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630777 | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15198-08-0 | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15198-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.